
5-chloro-N-(cyanomethyl)-N-cyclopropyl-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(cyanomethyl)-N-cyclopropyl-1-benzofuran-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 belongs to the class of kinase inhibitors and has been found to selectively target specific enzymes involved in the regulation of cellular signaling pathways.
Aplicaciones Científicas De Investigación
5-chloro-N-(cyanomethyl)-N-cyclopropyl-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. The compound has been found to inhibit the activity of specific enzymes involved in the regulation of cellular signaling pathways, leading to the suppression of tumor growth and inflammation. 5-chloro-N-(cyanomethyl)-N-cyclopropyl-1-benzofuran-2-carboxamide has been tested in preclinical studies and has shown promising results in the treatment of several cancers, including B-cell lymphoma and acute myeloid leukemia.
Mecanismo De Acción
5-chloro-N-(cyanomethyl)-N-cyclopropyl-1-benzofuran-2-carboxamide selectively inhibits specific enzymes involved in the regulation of cellular signaling pathways, including Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition leads to the suppression of B-cell proliferation and survival. ITK is involved in T-cell receptor signaling, and its inhibition leads to the suppression of T-cell activation and cytokine production.
Biochemical and Physiological Effects:
5-chloro-N-(cyanomethyl)-N-cyclopropyl-1-benzofuran-2-carboxamide has been found to have significant biochemical and physiological effects on cells. The compound inhibits the phosphorylation of downstream signaling molecules, leading to the suppression of cell proliferation and survival. 5-chloro-N-(cyanomethyl)-N-cyclopropyl-1-benzofuran-2-carboxamide also inhibits the production of pro-inflammatory cytokines, leading to the suppression of inflammation. In preclinical studies, 5-chloro-N-(cyanomethyl)-N-cyclopropyl-1-benzofuran-2-carboxamide has been found to have potent anti-tumor and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-N-(cyanomethyl)-N-cyclopropyl-1-benzofuran-2-carboxamide has several advantages and limitations for lab experiments. The compound is highly selective and has low toxicity, making it an ideal candidate for preclinical studies. However, 5-chloro-N-(cyanomethyl)-N-cyclopropyl-1-benzofuran-2-carboxamide has limited solubility in water, which can make it challenging to administer in vivo. Additionally, 5-chloro-N-(cyanomethyl)-N-cyclopropyl-1-benzofuran-2-carboxamide has a short half-life, which can limit its efficacy in vivo.
Direcciones Futuras
5-chloro-N-(cyanomethyl)-N-cyclopropyl-1-benzofuran-2-carboxamide has significant potential for therapeutic applications in various diseases, including cancer and autoimmune disorders. Future research should focus on optimizing the synthesis method to improve the yield and purity of the compound. Additionally, further preclinical studies are needed to determine the optimal dosage and administration route for 5-chloro-N-(cyanomethyl)-N-cyclopropyl-1-benzofuran-2-carboxamide. Finally, clinical trials are needed to determine the safety and efficacy of 5-chloro-N-(cyanomethyl)-N-cyclopropyl-1-benzofuran-2-carboxamide in humans.
Métodos De Síntesis
The synthesis of 5-chloro-N-(cyanomethyl)-N-cyclopropyl-1-benzofuran-2-carboxamide involves several steps, including the preparation of intermediate compounds and the final coupling of the benzofuran-2-carboxamide moiety. The synthesis process is complex and requires several reagents and solvents. The final product is obtained in high yields and is characterized by various analytical techniques, including NMR, IR, and mass spectrometry.
Propiedades
IUPAC Name |
5-chloro-N-(cyanomethyl)-N-cyclopropyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2/c15-10-1-4-12-9(7-10)8-13(19-12)14(18)17(6-5-16)11-2-3-11/h1,4,7-8,11H,2-3,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNXMKRFUDWFCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)C2=CC3=C(O2)C=CC(=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

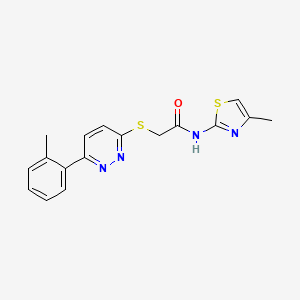
![1-isopropyl-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone]](/img/structure/B2376316.png)
![2-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2376318.png)
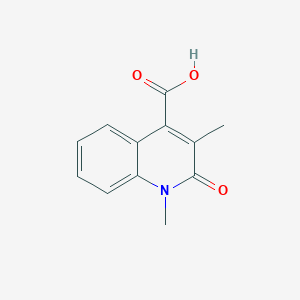
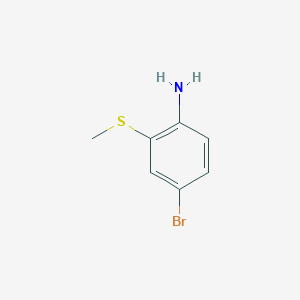
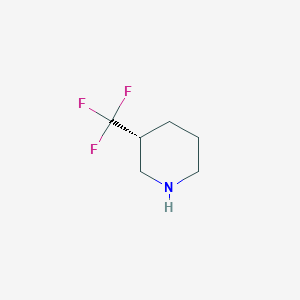
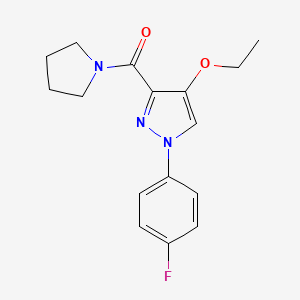
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2376328.png)
![N-(4-chlorobenzo[d]thiazol-7-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2376329.png)
![3-[2-[3-[6-(Dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B2376330.png)
![Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-phenacylsulfanylquinazoline-7-carboxylate](/img/structure/B2376333.png)
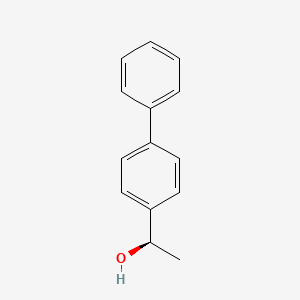
![N-Methyl-N-[2-[3-(2-methyl-1,3-dioxolan-2-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2376336.png)
![2-[1-[(2-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2376337.png)